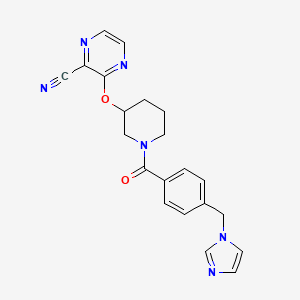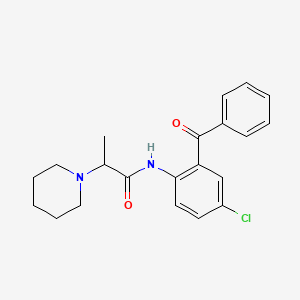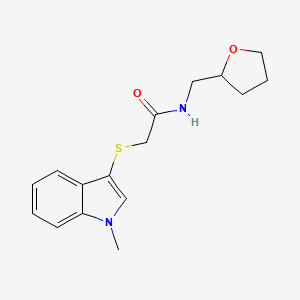
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as MI-OXA, is a chemical compound that has recently gained attention in the scientific community due to its potential in various research applications. MI-OXA is a derivative of indole-3-acetic acid, a naturally occurring plant hormone, and has been synthesized through a series of chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Pummerer Cyclisation
Alpha-sulfanyl N-aryl acetamides, when linked to resin via the sulfur atom, undergo efficient Pummerer cyclisation upon activation of the sulfur link, resulting in the formation of oxindoles. This reaction showcases the utility of sulfur-containing compounds in synthesizing heterocyclic products, which can be cleaved from the resin in a traceless manner using samarium(II) iodide. This method opens avenues for the convenient construction of oxindoles, which are significant in medicinal chemistry (McAllister et al., 2003).
Muscarinic Agonist Activity
Compounds structurally related to the queried chemical, such as substituted N-(silatran-1-ylmethyl)acetamides, exhibit partial muscarinic agonist activities. These compounds demonstrate a submaximal effect and mimic the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle, suggesting potential applications in treating disorders associated with muscarinic receptors (Pukhalskaya et al., 2010).
Antimicrobial Agents
A new series of compounds, sharing a sulfanyl acetamide component, were synthesized to evaluate their antimicrobial activity. The structures of these compounds were established using various analytical techniques, and they showed significant in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Antiviral and Virucidal Activities
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide were synthesized, and their structures confirmed by various analyses. These compounds were evaluated for their cytotoxicity towards different cell lines, as well as their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives exhibited potential to reduce viral replication, indicating their relevance in developing antiviral therapies (Wujec et al., 2011).
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHHRNRDHULMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)
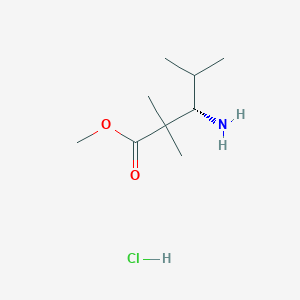

![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)
![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)
![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)
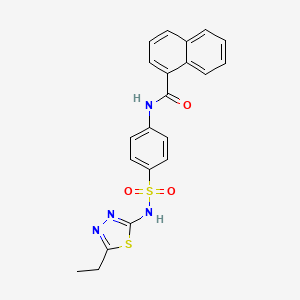

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)
